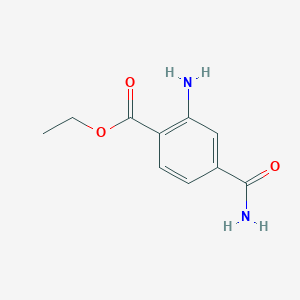

Ethyl 2-amino-4-carbamoylbenzoate

Description

Ethyl 2-amino-4-carbamoylbenzoate is a benzoate-derived compound featuring an amino group at the 2-position and a carbamoyl group at the 4-position of the aromatic ring, esterified with ethanol. The ester linkage in such compounds often enhances solubility and bioavailability compared to their carboxylic acid counterparts .

Properties

CAS No. |

103147-58-6 |

|---|---|

Molecular Formula |

C10H12N2O3 |

Molecular Weight |

208.21 g/mol |

IUPAC Name |

ethyl 2-amino-4-carbamoylbenzoate |

InChI |

InChI=1S/C10H12N2O3/c1-2-15-10(14)7-4-3-6(9(12)13)5-8(7)11/h3-5H,2,11H2,1H3,(H2,12,13) |

InChI Key |

WZCCHHRQRNLDEP-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(C=C(C=C1)C(=O)N)N |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)C(=O)N)N |

Synonyms |

Benzoic acid, 2-amino-4-(aminocarbonyl)-, ethyl ester (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-aminobenzoate

- It has an amino group at the 4-position instead of the 2-position and lacks the carbamoyl moiety .

- Synthesis: Ethyl 4-aminobenzoate is synthesized via diazotization and coupling reactions, as described in . Key steps include nitrosation with NaNO₂ in HCl and subsequent neutralization .

- Analytical Data: ¹H NMR (CDCl₃, 300 MHz): Aromatic protons (ArH) at δ 7.8–8.2 ppm, methyl (CH₃) at δ 1.3–1.4 ppm . MS: Molecular ion peak observed at m/z 179 (corresponding to C₉H₁₁NO₂⁺) . Melting Point: Not explicitly stated but inferred to be lower than its thiosemicarbazide derivative (135–137°C, ) due to simpler structure .

Ethyl 4-(aminocarbamothioylamino)benzoate

- Structure: This compound (CAS 70619-50-0) introduces a thiosemicarbazide group (-NH-C(=S)-NH₂) at the 4-position, distinguishing it from Ethyl 2-amino-4-carbamoylbenzoate, which has a carbamoyl (-CONH₂) group .

- Properties: Molecular Formula: C₁₀H₁₃N₃O₂S vs. C₁₀H₁₂N₂O₃ (hypothetical formula for this compound). Melting Point: 135–137°C, higher than typical benzoate esters due to hydrogen bonding from the thiosemicarbazide group . Hazard Class: IRRITANT, suggesting reactive functional groups like thiourea derivatives may pose handling risks .

Ethyl Pyruvate

- Structure: A simple α-keto ester (CH₃COCOOCH₂CH₃) lacking an aromatic ring but sharing the ethyl ester functionality. Ethyl pyruvate is known for its antioxidant and anti-inflammatory properties .

- Functional Comparison: Unlike this compound, ethyl pyruvate’s reactivity centers on the α-keto group, enabling nucleophilic additions and redox reactions .

Structural and Functional Analysis

Table 1: Key Properties of this compound and Analogs

*Hypothetical data inferred from analogs.

Research Implications

- Synthetic Challenges: this compound’s carbamoyl group may require protective strategies during synthesis to avoid side reactions, akin to the diazotization steps in Ethyl 4-aminobenzoate synthesis .

- Bioactivity Potential: The carbamoyl moiety could mimic urea-based pharmacophores, suggesting applications in kinase or protease inhibition, contrasting with ethyl pyruvate’s metabolic roles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.